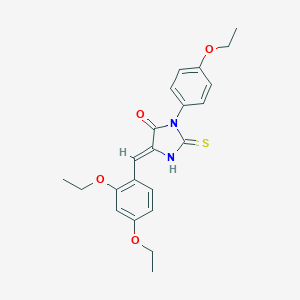
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone, also known as DIBO, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIBO is a small molecule that belongs to the class of imidazolidinones and has a unique chemical structure that makes it an attractive candidate for drug development. In
Wirkmechanismus
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone exerts its anticancer effects by targeting TrxR, which is a key enzyme involved in cellular redox regulation. TrxR plays a critical role in maintaining the cellular redox balance by reducing oxidized proteins and maintaining the levels of antioxidants. 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone binds to the active site of TrxR and inhibits its activity, leading to an imbalance in the cellular redox state and ultimately inducing cancer cell death.
Biochemical and Physiological Effects
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in various cancer cell lines. 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal death.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It has a relatively simple chemical structure, which makes it easy to synthesize and modify. However, 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to have some toxicity in animal studies, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone research. One area of interest is the development of 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone analogs with improved solubility and reduced toxicity. Another area of interest is the use of 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone in combination with other anticancer drugs to enhance its therapeutic effects. Additionally, 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has shown potential for the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases, which warrant further investigation.
Synthesemethoden
The synthesis method of 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone involves the reaction of 2,4-diethoxybenzaldehyde and 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone. The synthesis method of 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone is relatively simple and has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anticancer properties by inhibiting the activity of a protein called thioredoxin reductase (TrxR). TrxR is an enzyme that plays a critical role in cancer cell survival and proliferation. By inhibiting TrxR activity, 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone induces cancer cell death and can potentially be used as a chemotherapy drug.
Eigenschaften
Produktname |
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone |
|---|---|
Molekularformel |
C22H24N2O4S |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H24N2O4S/c1-4-26-17-11-8-16(9-12-17)24-21(25)19(23-22(24)29)13-15-7-10-18(27-5-2)14-20(15)28-6-3/h7-14H,4-6H2,1-3H3,(H,23,29)/b19-13- |
InChI-Schlüssel |
YGMCJJBMNRSKFE-UYRXBGFRSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OCC)OCC)/NC2=S |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OCC)OCC)NC2=S |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OCC)OCC)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300842.png)
![5-{4-[(4-Methylbenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300843.png)
![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300844.png)
![5-(3,4-Diethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300849.png)
![ethyl 2-(2,5-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300851.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300852.png)
![ethyl 2-(1H-indol-3-ylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300853.png)

![ethyl 2-(3-hydroxy-4-methoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300855.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300859.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300860.png)
![ethyl 2-(2-furylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300862.png)